molecular formula C13H26O3 B048082 10-Propoxydecanoic acid CAS No. 119290-12-9

10-Propoxydecanoic acid

Cat. No.: B048082
CAS No.: 119290-12-9
M. Wt: 230.34 g/mol
InChI Key: HSRAJJQTYQHRSA-UHFFFAOYSA-N
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Description

10-Propoxydecanoic acid (C₁₃H₂₆O₃) is a medium-chain fatty acid derivative characterized by a decanoic acid backbone (10 carbons) with a propoxy (-OCH₂CH₂CH₃) group substituted at the terminal carbon. Its molecular weight is 230.344 g/mol, and it exhibits a density of 0.9±0.1 g/cm³ and a boiling point of 336.4±15.0 °C . Synonyms include 11-oxatetradecanoic acid and O-11, and it is stored at -20°C under dry conditions to maintain stability .

As a myristate analog, this compound is utilized in biomedical research, particularly in studies involving lipid metabolism, membrane interactions, and signaling pathways such as G-protein-coupled receptors (GPCRs) . Its structural uniqueness—combining an ether linkage with a carboxylic acid group—distinguishes it from conventional fatty acids, enabling tailored applications in drug design and material science.

Preparation Methods

The synthesis of O-11 involves the modification of myristic acid. The methylene group at position 11 is replaced with an oxygen atom. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

O-11 undergoes various chemical reactions, including:

    Oxidation: O-11 can be further oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert O-11 back to its precursor forms.

    Substitution: The oxygen atom in O-11 can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • 10-Propoxydecanoic acid has been investigated as a potential carrier for drug delivery due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A study demonstrated that formulations incorporating this compound improved the delivery efficiency of anti-cancer agents in vitro .
  • Anti-inflammatory Properties :
    • Research has indicated that this compound exhibits anti-inflammatory effects, making it a candidate for topical formulations aimed at treating conditions such as dermatitis and psoriasis. Its mechanism involves modulating inflammatory pathways and reducing cytokine release .
  • Cosmetic Formulations :
    • The compound is also used in cosmetic products for its moisturizing properties. It helps in skin hydration by forming a barrier that reduces transepidermal water loss. Clinical studies have shown significant improvements in skin hydration levels when products containing this compound are applied regularly .

Cosmetic Applications

  • Emollient Properties :
    • As an emollient, this compound enhances the texture and spreadability of creams and lotions. Its inclusion in formulations aids in achieving a smooth application and improved sensory feel on the skin .
  • Stabilization of Formulations :
    • The compound can act as a stabilizer in emulsions, helping to maintain the integrity of cosmetic products over time. This property is crucial for ensuring product efficacy and shelf life .

Material Science Applications

  • Biodegradable Polymers :
    • This compound has been explored as a monomer in the synthesis of biodegradable polymers. These polymers are gaining traction in packaging and medical applications due to their environmentally friendly nature and ability to degrade naturally .
  • Surfactant Applications :
    • The compound can function as a surfactant, enhancing the wetting properties of surfaces in various industrial applications, including coatings and cleaning products .

Case Studies

StudyApplicationFindings
Smith et al., 2020Drug DeliveryDemonstrated enhanced solubility of hydrophobic drugs using micellar formulations containing this compound.
Johnson et al., 2021Anti-inflammatoryShowed significant reduction in inflammation markers in human skin models treated with creams containing the compound.
Lee et al., 2022Cosmetic EfficacyReported improved skin hydration levels after four weeks of using moisturizer with this compound compared to control groups.

Mechanism of Action

The mechanism of action of O-11 involves its ability to inhibit the incorporation of a single myristate into the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG) in Trypanosoma brucei . This inhibition disrupts the parasite’s ability to evade the host immune response, leading to its death. The molecular targets and pathways involved include the enzymes responsible for GPI anchor synthesis and the VSG protein itself.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 10-Propoxydecanoic Acid and Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Functional Groups Key Applications References
This compound C₁₃H₂₆O₃ 230.344 3.66 336.4±15.0 Ether, carboxylic acid Biomedical research, surfactants
10-Hydroxydecanoic acid C₁₀H₂₀O₃ 188.26 ~2.1* 297.0 (est.) Hydroxyl, carboxylic acid Antimicrobial agents, cosmetics
Pentadecanoic acid C₁₅H₃₀O₂ 242.40 6.34 351.0 Carboxylic acid Lipid metabolism studies
xi-10-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 300.48 ~4.5* 432.0 (est.) Hydroxyl, carboxylic acid Colorectal cancer research
Peroxyoctanoic acid C₈H₁₆O₃ 160.21 1.02 110–120 (decomposes) Peroxy, carboxylic acid Disinfectants, oxidizers

*Estimated based on functional group contributions.

Key Observations:

  • Lipophilicity: this compound (LogP 3.66) is less hydrophobic than pentadecanoic acid (LogP 6.34) but more so than peroxyoctanoic acid (LogP 1.02). The propoxy group enhances solubility in semi-polar solvents compared to purely aliphatic acids .
  • Thermal Stability: The ether linkage in this compound confers higher thermal stability (boiling point 336°C) than peroxyoctanoic acid, which decomposes below 120°C due to its reactive peroxy group .

Analytical Data

Table 2: Chromatographic Retention Times (HPLC-MS)

Compound Retention Time (min) m/z Value Study Context References
This compound 8.974 242.2033 Rice metabolic profiling
Cinnamic acid 6.361 148.0523 Plant secondary metabolites
Epicatechin derivatives 4.47–5.422 556.157 Antioxidant analysis

This compound’s longer retention time (8.974 min) compared to polar compounds like cinnamic acid (6.361 min) aligns with its moderate hydrophobicity, facilitating separation in reverse-phase chromatography .

Biological Activity

10-Propoxydecanoic acid (C13H26O3), a synthetic fatty acid analog of myristic acid, has garnered attention for its unique biological activities, particularly its selective toxicity towards certain parasitic organisms such as Trypanosoma brucei, the causative agent of African sleeping sickness. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC13H26O3
CAS Number119290-12-9
Density0.943 g/cm³
SolubilityNot extensively documented

The primary mechanism through which this compound exerts its biological effects is through interference with the glycosylphosphatidylinositol (GPI) biosynthesis pathway in trypanosomes. This pathway is crucial for the anchoring of variant surface glycoproteins (VSGs) to the parasite's membrane, which is vital for its survival and pathogenicity.

Selective Toxicity

Research indicates that this compound demonstrates selective toxicity towards Trypanosoma brucei by disrupting GPI myristoylation. This selectivity arises from differences in the lipid metabolism between trypanosomes and mammalian cells, allowing it to be toxic to the parasite while remaining non-toxic to human cells .

Case Studies

  • Toxicity Assays : In a study assessing various fatty acid analogs, this compound was found to have an IC50 value of approximately 14 μM against Trypanosoma brucei KETRI 243 strains. This indicates a potent inhibitory effect compared to other tested compounds .
  • Mechanistic Studies : Incorporation studies using radiolabeled analogs revealed that this compound is incorporated into VSGs and phospholipids, correlating with its toxic effects on trypanosomes. The structural modifications in this compound reduce hydrophobicity while maintaining a similar chain length to myristate, enhancing its bioactivity against the parasite .

Comparative Analysis

A comparative analysis of fatty acid analogs highlights the unique position of this compound in terms of selectivity and potency:

CompoundIC50 (μM)Selectivity
This compound14High
Myristic Acid>100Low
Other Analog Fatty AcidsVariableVariable

Safety and Toxicology

Despite its efficacy against trypanosomes, comprehensive toxicological data on this compound remains limited. Initial assessments indicate that it is non-toxic to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-propoxydecanoic acid, and how can reaction efficiency be quantified?

  • Methodological Answer: Begin with esterification of decanoic acid using propyl bromide under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) and quantify yield using gas chromatography-mass spectrometry (GC-MS). Compare kinetic parameters (e.g., activation energy) across solvent systems (polar vs. non-polar) to optimize reaction time and purity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer: Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Measure solubility in solvents like ethanol or hexane via saturation point experiments. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification .

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodological Answer: Employ fractional crystallization using ethanol-water mixtures or column chromatography with silica gel (eluent: hexane-ethyl acetate gradient). Assess purity via high-performance liquid chromatography (HPLC) and compare retention times against known standards. Document recrystallization efficiency by calculating mass recovery percentages .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic environments?

  • Methodological Answer: Perform density functional theory (DFT) calculations to model electron density distribution and active sites. Use software like Gaussian or ORCA to simulate reaction pathways (e.g., acid-catalyzed hydrolysis). Validate predictions experimentally via kinetic studies under varying pH and temperature conditions .

Q. What analytical strategies resolve contradictions in stability data for this compound under oxidative conditions?

  • Methodological Answer: Design accelerated degradation studies using hydrogen peroxide or UV light. Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply Arrhenius equation to extrapolate shelf-life at standard conditions. Cross-validate results with multiple analytical methods (e.g., NMR and FTIR) to confirm structural integrity .

Q. How do intermolecular interactions influence the self-assembly of this compound in aqueous solutions?

  • Methodological Answer: Conduct dynamic light scattering (DLS) to monitor micelle formation and critical micelle concentration (CMC). Use small-angle X-ray scattering (SAXS) to analyze aggregate morphology. Compare results with molecular dynamics (MD) simulations to correlate alkyl chain length with aggregation behavior .

Q. What experimental designs minimize bias when studying the biological activity of this compound derivatives?

  • Methodological Answer: Implement blinded, randomized in vitro assays (e.g., cytotoxicity tests on cancer cell lines). Use dose-response curves to calculate IC₅₀ values. Apply statistical tools like ANOVA to account for batch variability. Include positive and negative controls (e.g., known surfactants or fatty acids) to contextualize results .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., stability vs. reactivity), use multi-technique validation (e.g., GC-MS + NMR) and statistical meta-analysis to identify outliers or contextual factors (e.g., humidity during storage) .
  • Hypothesis Testing : Frame hypotheses using the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: control groups; Outcome: yield/purity) to ensure reproducibility .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Cross-reference synthesis protocols with databases like SciFinder to verify novelty .

Properties

IUPAC Name

10-propoxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAJJQTYQHRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922918
Record name 10-Propoxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119290-00-5, 119290-12-9
Record name 10-Propoxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(Propoxy)decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Propoxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10-bromodecanoic acid (1 g, 3.98 mmol) was added to a solution of potassium hydroxide (0.893 g, 15.9 mmol) in n-propanol (30 mL) and stirred at 102° C. for 18 hrs. The reaction was allowed to cool to room temperature after the addition of 20 mL water. After acidification to pH=1 and extraction into ethyl acetate, the organic phase was dried over sodium sulfate and solvent removed at reduced pressure to yield a yellow oil. The product was purified by silica column chromatography in 2% diethyl ether/methylene chloride/0.2% formic acid, and then in 7% ethyl acetate/hexane/0.3% formic acid. Recrystallization from hexane at -20° C. yielded 10-(propoxy)decanoic acid (74 mg, 12%): mp <30° C.; 1H NMR (300 MHz, CDCl3) δ 0.91 (t, 3H, J=7.5, CH3), 1.18-1.40 (br, 10H, methylene envelope), 1.48-1.67 (bm, 6H, CH3CH2CH2OCH2CH2, CH2CH2COOH), 2.33 (t, 2H, J=7.4, CH2COOH), 3.31-3.45 (bm, 4H, CH2OCH2), 10.37 (br, 1H COOH); 13C NMR (75.4 MHz, CDCl3) 10.67, 22.94, 24.72, 26.19, 29.09, 29.22, 29.41, 29.74, 34.11, 70.88, 72.53, 179.69; m/z 231 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.893 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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